

# Overview of HPLC Methods for Cephalexin Quantification

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## Compound Focus: Cephalexin

CAS No.: 15686-71-2

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The table below summarizes three distinct HPLC methods for quantifying **Cephalexin** (CPH), each developed for a specific application, from drug substance testing to residue analysis.

Method Objective	Chromatographic Conditions	Key Performance Data	Application & Context
<b>Stability-Indicating Assay</b> (for drug substance)	<b>Column:</b> Enable C18G (250 mm × 4.6 mm, 5 μm)		
<b>Mobile Phase:</b> Methanol:0.01 M TBAHS (50:50, v/v) <b>Flow Rate:</b> 1.0 mL/min <b>Detection:</b> 254 nm			
<b>Retention Time:</b> ~3.2 minutes [1]   <b>Linearity:</b> 1–120 μg/mL (r ≥ 0.999) <b>Precision (RSD):</b> < 2% <b>Accuracy:</b> > 99% <b>LOD/LOQ:</b> Not specified in excerpt [1]   Quality control and stability studies of <b>Cephalexin</b> in pharmaceutical dosage forms. The method is validated to separate the drug from its degradation products [1].			
<b>Eco-friendly Residue Analysis</b> (with Cefixime)	<b>Column:</b> Hypersil BDS C18 (250 × 4.6 mm, 5 μm)		
<b>Mobile Phase:</b> Acidic water:ACN (85:15, v/v), pH 4.5 <b>Flow Rate:</b> 2.0 mL/min <b>Detection:</b> 254 nm [2]			
<b>Linearity:</b> 0.05–10 ppm (r ≥ 0.9998) <b>LOD:</b> 0.003 ppm for CPH <b>LOQ:</b> 0.008 ppm for CPH <b>Recovery:</b> 99–99.5% [2]   Detection of trace-level antibiotic residues on manufacturing equipment for cleaning validation. Employs a Quality-by-Design (QbD) approach [2].			
<b>Simultaneous Quantification</b> (with Sodium Benzoate)	<b>Column:</b> C18 column <b>Mobile Phase:</b> Phosphate buffer (pH 5.0): Methanol (60:40, v/v) <b>Flow Rate:</b> 1.0 mL/min <b>Detection:</b> 254 nm [3]		
<b>Linearity:</b> 10–100 μg/mL for CPH <b>Precision (RSD):</b> < 2% <b>Accuracy:</b> 99.5–100.5% for CPH [3]   Quality control of suspension formulations containing both <b>Cephalexin</b> and the preservative sodium benzoate [3].			

## Detailed Protocol: Stability-Indicating UFLC Method

This protocol is adapted from a validated method for determining **Cephalexin** Monohydrate in pharmaceutical dosage forms [1].

### Scope and Principle

This document describes an ultra-fast liquid chromatographic (UFLC) method for the quantification of **Cephalexin** Monohydrate in dry syrup formulation. The method is stability-indicating and can separate the active pharmaceutical ingredient from its degradation products formed under stress conditions.

### Reagents and Materials

- **Chemical Reagents:** **Cephalexin** Monohydrate working standard (purity >99.8%), Methanol (HPLC grade), Tetrabutylammonium hydrogen sulfate (TBAHS, AR grade), Hydrochloric acid (0.1 M), Sodium hydroxide (0.01 M), Hydrogen peroxide (3% v/v).
- **Mobile Phase:** Prepare a mixture of **Methanol** and **0.01 M TBAHS solution** in a **50:50 (v/v)** ratio.
  - To prepare 0.01 M TBAHS, accurately weigh **3.3954 g** of TBAHS salt and dissolve it in **1000 mL** of HPLC-grade water.
- **Standard Solution:** Accurately weigh and transfer about **25 mg** of **Cephalexin** working standard into a **25 mL volumetric flask**. Add about 10 mL of mobile phase, sonicate to dissolve, and dilute to volume with mobile phase to obtain a **1000 µg/mL stock solution**. Further dilute as needed to obtain working standard solutions.
- **Sample Solution:** Accurately weigh powder from the dry syrup formulation equivalent to **25 mg** of **Cephalexin** into a **25 mL volumetric flask**. Add about 10 mL of mobile phase, sonicate for **20 minutes**, and dilute to volume. Filter the solution through a **0.2 µm membrane filter** before injection.

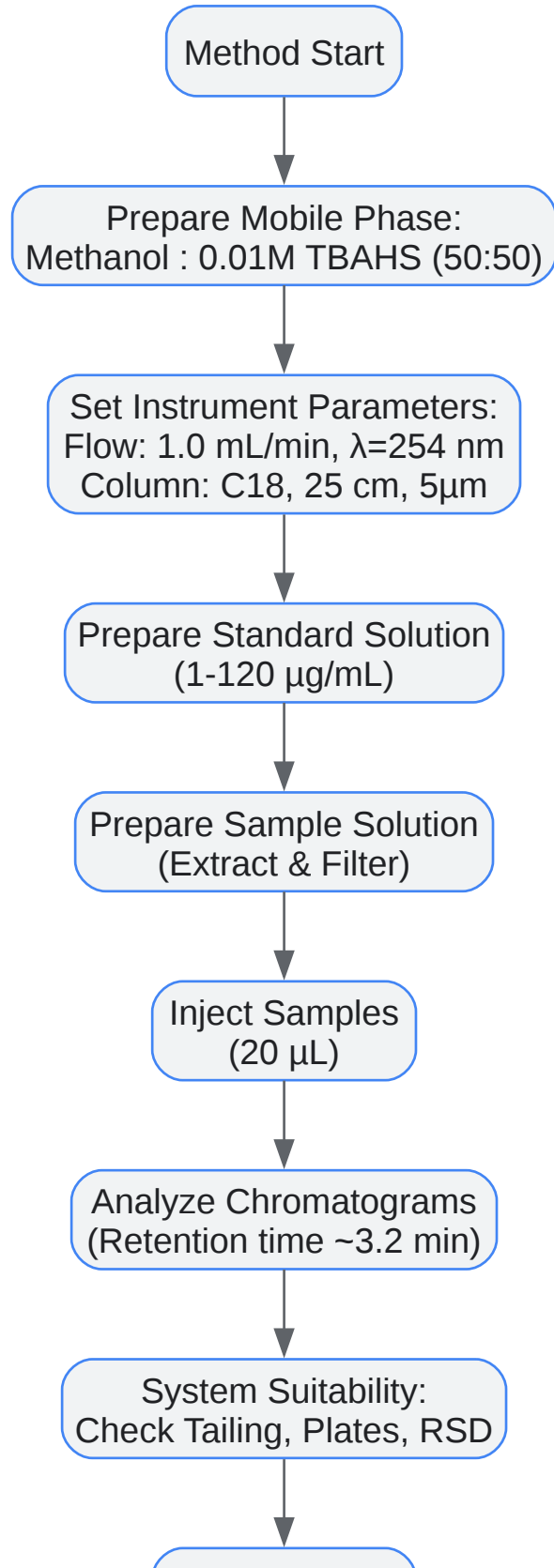
### Instrumentation and Conditions

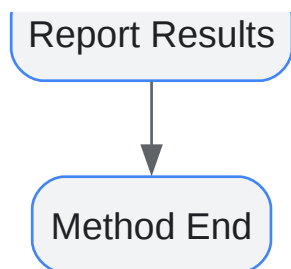
- **Chromatographic System:** UFLC system with PDA detector (e.g., Shimadzu Prominence UFLC).
- **Column:** Enable C18G (250 mm × 4.6 mm i.d., 5 µm particle size).
- **Mobile Phase:** Methanol:0.01 M TBAHS (50:50, v/v).
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 254 nm.
- **Injection Volume:** 20 µL.

- **Column Temperature:** Ambient.
- **Run Time:** Approximately 10 minutes.

The workflow for the method development and application is summarized below:

## Cephalexin HPLC Analysis Workflow





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## Forced Degradation (Stress Testing) Procedure

To establish the stability-indicating nature of the method, stress the standard drug solution under the following conditions [1]:

- **Acidic Hydrolysis:** Treat 1 mL of drug solution with 1 mL of 0.1 M HCl for 45 minutes at room temperature. Neutralize with 0.1 M NaOH.
- **Alkaline Hydrolysis:** Treat 1 mL of drug solution with 1 mL of 0.01 M NaOH for 45 minutes at room temperature. Neutralize with 0.01 M HCl.
- **Oxidative Degradation:** Treat 1 mL of drug solution with 1 mL of 3% v/v H<sub>2</sub>O<sub>2</sub> for 45 minutes at room temperature.
- **Thermal Degradation:** Heat the drug solution at 80°C in a water bath for 45 minutes.
- **Photolytic Degradation:** Expose the drug solution to UV light (365 nm) in a chamber for 25 minutes. After stress, analyze the solutions using the chromatographic conditions above. The method should demonstrate that it can successfully separate **Cephalexin** from its degradation products.

## Method Validation

The method should be validated according to ICH guidelines [1].

- **Linearity and Range:** Prepare and analyze standard solutions at a minimum of 8 concentrations across the range of **1–120 µg/mL**. The correlation coefficient (r) should be **≥ 0.999**.
- **Precision:** Perform intra-day (repeatability) and inter-day (intermediate precision) assays (n=6). The relative standard deviation (RSD) of the peak areas should be **< 2%**.
- **Accuracy (Recovery):** Perform a standard addition (spiking) at three levels (e.g., 80%, 100%, 120% of the test concentration). The mean recovery should be **> 99%**.

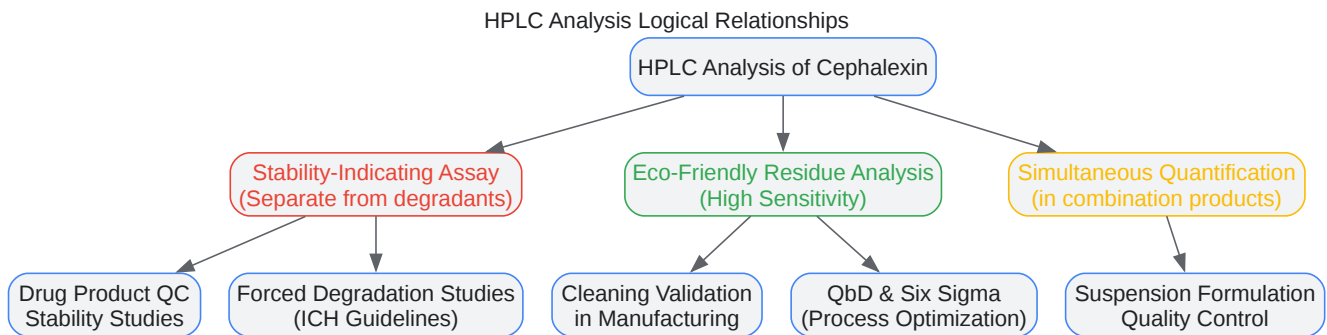
- **Specificity:** The method should demonstrate no interference from excipients (in the sample solution) or degradation products (in the stress testing solutions).
- **Robustness:** Evaluate the method's resilience to deliberate, small changes in parameters like flow rate ( $\pm 0.1$  mL/min), detection wavelength ( $\pm 2$  nm), and organic phase composition ( $\pm 2\%$ ).

## Critical Notes for Operation

- **Mobile Phase Preparation:** Always degas the mobile phase by sonication for about 20 minutes before use to prevent air bubbles in the system [1].
- **System Suitability:** Before running analytical samples, ensure the system is suitable. Critical parameters include the number of theoretical plates (should be high), tailing factor (should be close to 1.0), and RSD for replicate injections of a standard [1] [3].
- **Sample Stability:** For accurate results, store prepared standard and sample solutions at **2–8°C** if not analyzed immediately [1].
- **Green Chemistry Considerations:** When developing new methods, consider environmental impact. The method for residue analysis [2] was optimized using a Box-Behnken design and evaluated using green chemistry metrics (e.g., Analytical GREENess (AGREE)) to minimize ecological footprint.

## Methodology Insights

The experimental procedure for the stability-indicating assay involves several key stages, from preparation to data analysis, as shown below:



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## Frequently Asked Questions

**Q1: What is the advantage of using TBAHS in the mobile phase?** TBAHS (Tetrabutylammonium hydrogen sulfate) is an ion-pairing agent. It can improve the chromatographic peak shape and retention of ionic or ionizable compounds like **Cephalexin**, leading to better separation [1].

**Q2: How sensitive can an HPLC method for Cephalexin be?** For routine analysis of formulations, LOQs in the  $\mu\text{g/mL}$  range are typical. However, for specialized applications like detecting residues on manufacturing equipment, highly sensitive methods with LOQs as low as **0.008 ppm (8 ng/mL)** have been developed using advanced optimization techniques [2].

**Q3: Can Cephalexin be analyzed with other drugs simultaneously?** Yes, as shown in the comparison table, HPLC methods have been successfully developed and validated for the simultaneous quantification of **Cephalexin** with other drugs like cefixime [2] or excipients like sodium benzoate [3].

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## References

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